Dichlorophenarsine
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Overview
Description
Dichlorophenarsine is an organoarsenic compound with the molecular formula C6H6AsCl2NO. It is known for its potent anti-syphilitic properties and has been used in veterinary medicine to treat canine heartworm infections . The compound exhibits rapid effects on serological reactions in early syphilis, making it a valuable therapeutic agent in specific medical contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dichlorophenarsine typically involves the reaction of an arsonous dichloride with an aromatic amine. The process can be summarized as follows:
Starting Materials: Arsonous dichloride and an aromatic amine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation. Solvents such as ethanol or methanol are commonly used.
Procedure: The arsonous dichloride is added to the aromatic amine under controlled temperature conditions, typically around 0-5°C. The mixture is then stirred and allowed to react, forming this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of arsonous dichloride and aromatic amine are handled in industrial reactors.
Controlled Reaction Environment: The reaction is conducted in a controlled environment to ensure safety and efficiency.
Purification: The product is purified using techniques such as recrystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Dichlorophenarsine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert this compound to its corresponding arsonous compounds.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms.
Major Products:
Oxidation Products: Arsenic oxides.
Reduction Products: Arsonous compounds.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dichlorophenarsine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its effects on biological systems, particularly in the context of its anti-syphilitic properties.
Medicine: this compound has been used in the treatment of syphilis and canine heartworm infections.
Industry: It is employed in the production of other organoarsenic compounds and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of dichlorophenarsine involves its interaction with biological molecules:
Molecular Targets: The compound targets proteins and enzymes involved in the metabolic pathways of pathogens.
Pathways Involved: this compound disrupts the function of these proteins, leading to the inhibition of pathogen growth and replication.
Effects: The compound’s anti-syphilitic properties are attributed to its ability to interfere with the metabolic processes of the Treponema pallidum bacterium
Comparison with Similar Compounds
Dichlorophenarsine can be compared with other organoarsenic compounds such as:
Arsenic Trioxide: Used in the treatment of acute promyelocytic leukemia.
Melarsoprol: Used in the treatment of African trypanosomiasis.
Arsenic Pentoxide: Used in the production of insecticides and herbicides.
Uniqueness: this compound is unique due to its rapid action against syphilis and its specific use in veterinary medicine. Unlike other organoarsenic compounds, it has a distinct mechanism of action and a specific set of applications .
Properties
CAS No. |
455-83-4 |
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Molecular Formula |
C6H6AsCl2NO |
Molecular Weight |
253.94 g/mol |
IUPAC Name |
2-amino-4-dichloroarsanylphenol |
InChI |
InChI=1S/C6H6AsCl2NO/c8-7(9)4-1-2-6(11)5(10)3-4/h1-3,11H,10H2 |
InChI Key |
GCFPPDBNEBHYGT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[As](Cl)Cl)N)O |
Canonical SMILES |
C1=CC(=C(C=C1[As](Cl)Cl)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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